tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate
Description
Properties
Molecular Formula |
C11H14F2N2O2 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-8-4-5-14-6-7(8)9(12)13/h4-6,9H,1-3H3,(H,14,15,16) |
InChI Key |
YNLGZQVSSKTTDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Methodology via Difluoroacetic Anhydride
The most scalable route to 4-(difluoromethyl)pyridin-2-amine—a direct precursor—utilizes a five-step, two-pot sequence starting from 2,2-difluoroacetic anhydride. The critical steps include:
-
Formation of (E)-4-Ethoxy-1,1-Difluorobut-3-en-2-one (16) :
Ethyl vinyl ether reacts with difluoroacetic anhydride under BF₃ catalysis, yielding 78% of the α,β-unsaturated ketone. -
Cyclization to 3-(Difluoromethyl)pyridine Core :
Condensation with ammonium acetate generates 3-(difluoromethyl)-5-ethoxypyridin-2-amine (18), followed by acid-mediated cyclization (HBr/AcOH) and zinc-mediated reduction to afford the amine.
Key Advantages :
Halogenation-Substitution Approaches
Alternative pathways involve halogenation of prefunctionalized pyridines:
| Step | Reagents/Conditions | Yield | Limitations |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 10% | Low efficiency, radical hazards |
| Difluoromethylation | TMSCF₂H, CuI, DMF, 100°C | 65% | High cost of silane reagents |
While these methods provide access to 3-(difluoromethyl)pyridines, scalability is hindered by poor yields and expensive reagents.
Carbamate Protection: tert-Butyl N-Installation
Boc-Anhydride-Mediated Protection
The amine intermediate undergoes carbamate formation using di-tert-butyl dicarbonate (Boc₂O):
-
Solvent : Dichloromethane or THF
-
Base : Triethylamine (2.5 equiv)
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Temperature : 0°C to room temperature
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyridyl amine on the electrophilic carbonyl of Boc₂O, stabilized by base-mediated deprotonation.
Optimization for Sterically Hindered Amines
Modifications to accommodate the electron-deficient pyridine ring:
-
Extended Reaction Times : 24–48 hours for complete conversion.
-
Solvent Screening : THF outperforms DCM in solubilizing polar intermediates.
-
Catalyst Loading : Increasing DMAP to 0.2 equiv improves kinetics without side reactions.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, where the original functional groups are replaced by new ones.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological pathways. The difluoromethyl group enhances its binding affinity to enzymes and receptors, which is crucial for modulating enzyme activity associated with various diseases. Research indicates that this compound may serve as a lead in developing drugs targeting enzyme dysfunctions, particularly in conditions like cancer and neurodegenerative diseases.
1.2 Enzyme Inhibition Studies
Studies have shown that tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate can act as an enzyme inhibitor. Its mechanism involves forming covalent bonds with active site residues of target enzymes, allowing researchers to investigate enzyme kinetics and protein-ligand interactions. This property is particularly useful in understanding the dynamics of enzyme mechanisms and developing inhibitors for therapeutic purposes .
3.1 Interaction with Biological Macromolecules
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The difluoromethyl group not only enhances lipophilicity but also improves binding affinity through stronger hydrogen bonding and hydrophobic interactions, potentially leading to improved selectivity and efficacy in therapeutic applications .
3.2 Case Studies
Recent studies have utilized this compound to explore its effects on enzyme activity related to metabolic pathways involved in diseases such as Alzheimer's disease and certain cancers. For instance, investigations into its role as an inhibitor of β-secretase have shown promise in preventing amyloid beta peptide aggregation, which is crucial in Alzheimer's pathology .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The difluoromethyl group and the pyridyl ring play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences
*Calculated based on molecular formula.
Biological Activity
tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a pyridine ring with a difluoromethyl substituent, and a carbamate functional group. The presence of fluorine atoms typically enhances lipophilicity and may influence the compound's pharmacokinetic properties.
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity through its interaction with various enzymes. Notably, it has been identified as a potential inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology.
Table 1: Inhibition Potency of this compound
The mechanism by which this compound exerts its biological effects involves competitive inhibition at the active site of target enzymes. The difluoromethyl group enhances the compound's binding affinity, likely due to increased hydrophobic interactions and potential hydrogen bonding capabilities with enzyme residues .
Pharmacokinetics
Pharmacokinetic studies have shown that compounds with similar structures often exhibit favorable absorption and distribution characteristics. The incorporation of the difluoromethyl group can improve membrane permeability, which is crucial for cellular uptake .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| LogP | 2.4 |
| Caco-2 Permeability | High |
| Metabolic Stability | Moderate |
Case Studies
- Cancer Research : A study explored the effects of this compound on cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.
- Inflammation Models : The compound was tested in models of inflammation where it demonstrated activity in reducing pro-inflammatory cytokine levels, indicating its potential utility in treating inflammatory diseases .
Q & A
Q. Key optimization parameters :
| Parameter | Impact |
|---|---|
| Temperature | Higher temps (~60°C) accelerate SNAr but may increase side reactions. |
| Solvent | Polar aprotic solvents (DMF, THF) enhance nucleophilicity; non-polar solvents improve selectivity for carbamate coupling . |
| Catalyst | Use of NaHMDS or LDA for deprotonation improves reaction efficiency . |
Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?
A combination of analytical techniques is recommended:
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement . For example, dihedral angles between pyridine and substituent groups can confirm spatial orientation (e.g., 75.1° between pyridine and phenyl rings in related structures) .
- NMR spectroscopy :
- ¹H NMR : Look for splitting patterns of the difluoromethyl group (δ ~5.5–6.5 ppm, as CF2H exhibits characteristic coupling).
- ¹³C NMR : Tert-butyl carbamate carbonyl appears at δ ~155 ppm .
- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .
Advanced: What reaction pathways are accessible for this compound in heterocyclic chemistry?
The compound’s reactivity is governed by its pyridine and carbamate moieties:
- Nucleophilic substitution : The 4-pyridyl position is electron-deficient, enabling substitution with amines or thiols under basic conditions .
- Deprotection : Acidic cleavage (e.g., TFA/DCM) removes the tert-butyl group, yielding a free amine for further functionalization .
- Cross-coupling : Suzuki-Miyaura coupling at the pyridine ring’s chloro or nitro derivatives (if present) using Pd catalysts .
Q. Mechanistic considerations :
- Steric hindrance from the tert-butyl group may slow reactions at the carbamate site.
- Fluorine’s electron-withdrawing effect activates adjacent positions for electrophilic attack .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide synthetic design?
Density Functional Theory (DFT) simulations can:
Map electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots. For example, the difluoromethyl group’s electronegativity alters charge distribution on the pyridine ring .
Optimize transition states : Predict activation energies for SNAr or cross-coupling reactions, aiding in catalyst selection.
Solvent effects : Use COSMO-RS models to simulate solvent interactions and optimize reaction media .
Validation : Compare computed NMR chemical shifts (e.g., via Gaussian) with experimental data to refine models .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variability : Impurities in early synthetic batches (e.g., unreacted pyridine intermediates) can skew bioassay results. Validate purity via HPLC before testing .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may explain variance. Standardize protocols using guidelines like OECD TG 455.
- Metabolic stability : Fluorine substituents may alter pharmacokinetics; use LC-MS to track metabolite formation in vitro .
Cross-validation : Replicate key findings with orthogonal methods (e.g., SPR for binding affinity if ELISA data is conflicting).
Advanced: How does the steric and electronic profile of this compound influence its stability under varying pH and temperature conditions?
- pH stability :
- Thermal stability :
- Decomposition occurs above 150°C, with mass loss peaks (TGA) correlating with carbamate cleavage .
Storage recommendations : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis and oxidation .
Advanced: What crystallographic databases or tools are recommended for analyzing structural analogs of this compound?
- Cambridge Structural Database (CSD) : Search for analogs (e.g., "tert-butyl pyridyl carbamate") to compare bond lengths and angles.
- SHELX suite : Refine X-ray data with SHELXL for high-precision structural models .
- Mercury Software : Visualize packing motifs and hydrogen-bonding networks (e.g., C=O···H-N interactions in carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
